Cas no 2034228-39-0 (N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide)

N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran-2-carboxamide core linked to a pyrazole moiety via an amide bond, with a tetrahydro-2H-pyran-2-ylmethyl substituent. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The presence of the benzofuran and pyrazole groups suggests possible interactions with biological targets, while the tetrahydro-2H-pyran moiety may enhance solubility and metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in drug discovery. The compound is typically characterized by high purity and stability under standard laboratory conditions.
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide structure
2034228-39-0 structure
Product name:N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
CAS No:2034228-39-0
MF:C18H19N3O3
MW:325.361764192581
CID:6360562
PubChem ID:121016973

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026688335
    • 2034228-39-0
    • N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
    • N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzofuran-2-carboxamide
    • N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
    • F6448-0193
    • Inchi: 1S/C18H19N3O3/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22)
    • InChI Key: LBJNVTAKVNFRDM-UHFFFAOYSA-N
    • SMILES: O1CCCCC1CN1C=C(C=N1)NC(C1=CC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 325.14264148g/mol
  • Monoisotopic Mass: 325.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 69.3Ų

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6448-0193-2mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F6448-0193-25mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F6448-0193-100mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
100mg
$248.0 2023-05-18
Life Chemicals
F6448-0193-1mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F6448-0193-2μmol
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F6448-0193-5μmol
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F6448-0193-10mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
10mg
$79.0 2023-05-18
Life Chemicals
F6448-0193-40mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F6448-0193-20mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
20mg
$99.0 2023-05-18
Life Chemicals
F6448-0193-30mg
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
2034228-39-0 90%+
30mg
$119.0 2023-05-18

Additional information on N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide

Research Briefing on N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide (CAS: 2034228-39-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide (CAS: 2034228-39-0) as a promising therapeutic agent. This compound, characterized by its unique benzofuran and pyrazole scaffold, has garnered significant attention due to its potential applications in targeting various disease pathways, particularly in oncology and inflammatory disorders.

Studies published in the last year have elucidated the molecular mechanisms underlying the biological activity of this compound. Research indicates that it exhibits potent inhibitory effects on specific kinase pathways, including those involved in cell proliferation and inflammation. For instance, a 2023 study demonstrated its efficacy in suppressing tumor growth in preclinical models by selectively inhibiting key signaling proteins. The compound's ability to modulate these pathways with high specificity suggests its potential as a targeted therapy with reduced off-target effects.

Further investigations have focused on optimizing the pharmacokinetic properties of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide. Recent formulations have improved its bioavailability and stability, addressing earlier challenges related to its solubility and metabolic clearance. These advancements are critical for its transition from preclinical to clinical development, as highlighted in a recent patent application detailing novel delivery systems for this compound.

In addition to its therapeutic potential, the compound's synthetic pathway has been refined to enhance yield and purity. A 2024 publication in the Journal of Medicinal Chemistry described an efficient multi-step synthesis protocol, which has been adopted by several research groups. This protocol not only reduces production costs but also ensures consistent quality, facilitating broader research and development efforts.

Looking ahead, ongoing clinical trials are expected to provide further insights into the safety and efficacy of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide in human subjects. Preliminary data from Phase I trials, anticipated later this year, will be pivotal in determining its therapeutic viability. The compound's unique structural features and promising preclinical results position it as a strong candidate for addressing unmet medical needs in targeted therapy.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd